Cas no 2196072-74-7 (N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide)
2196072-74-7 structure
Product Name:N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide
Numero CAS:2196072-74-7
MF:C12H17N3O
MW:219.282882452011
CID:5414008
PubChem ID:132327097
Update Time:2025-05-19
N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2196072-74-7
- N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide
- N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]prop-2-enamide
- Z3488531501
- EN300-6689167
- AKOS033935077
- N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide
-
- Inchi: 1S/C12H17N3O/c1-2-12(16)13-9-10-7-8-15(14-10)11-5-3-4-6-11/h2,7-8,11H,1,3-6,9H2,(H,13,16)
- Chiave InChI: CHKZTNIJFLWFKH-UHFFFAOYSA-N
- Sorrisi: C(NCC1C=CN(C2CCCC2)N=1)(=O)C=C
Proprietà calcolate
- Massa esatta: 219.137162174g/mol
- Massa monoisotopica: 219.137162174g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 261
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 46.9Ų
Proprietà sperimentali
- Densità: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 456.3±37.0 °C(Predicted)
- pka: 13.67±0.46(Predicted)
N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6689167-0.05g |
N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]prop-2-enamide |
2196072-74-7 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
2196072-74-7 (N-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-2-propenamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti